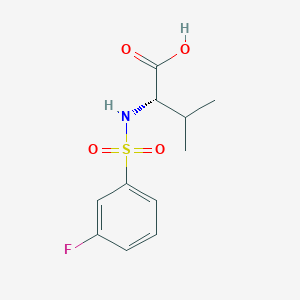

((3-Fluorophenyl)sulfonyl)-L-valine

Description

((3-Fluorophenyl)sulfonyl)-L-valine is a sulfonamide-modified amino acid derivative where a 3-fluorophenylsulfonyl group is conjugated to the amino group of L-valine. This compound is structurally characterized by the presence of a fluorine atom at the meta position of the aromatic ring, which confers distinct electronic and steric properties compared to other sulfonyl-substituted valine derivatives.

Properties

Molecular Formula |

C11H14FNO4S |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

(2S)-2-[(3-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-4-8(12)6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1 |

InChI Key |

IXDCBBMIAFBVTK-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Fluorophenyl)sulfonyl)-L-valine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-valine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for ((3-Fluorophenyl)sulfonyl)-L-valine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

((3-Fluorophenyl)sulfonyl)-L-valine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce sulfone or sulfide derivatives .

Scientific Research Applications

((3-Fluorophenyl)sulfonyl)-L-valine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The fluorine atom can also enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of ((3-Fluorophenyl)sulfonyl)-L-valine can be contextualized by comparing it to three key analogs:

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

- Structural Differences :

- The sulfonyl group is substituted with a bromine atom at the para position of the phenyl ring, compared to the meta-fluorine in the target compound.

- Bromine’s larger atomic radius and lower electronegativity may alter binding interactions with biological targets.

- Synthesis :

- Biological Activity :

N-(Dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine

- Structural Differences: Features a dibenzothiophene sulfonyl group, creating a bulkier, fused aromatic system compared to the mono-fluorophenyl group.

- Applications :

Valdecoxib Sulfonyl Chloride

- Structural Differences: A benzenesulfonyl chloride derivative linked to an isoxazole ring, lacking the amino acid backbone of L-valine.

- Applications: Serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs), highlighting the versatility of sulfonyl groups in drug design .

Comparative Data Table

Key Research Findings and Implications

- Electronic Effects : The meta-fluorine in ((3-Fluorophenyl)sulfonyl)-L-valine may enhance metabolic stability compared to bromine or bulkier substituents, as fluorine’s electronegativity can resist oxidative degradation .

- Antimicrobial Specificity : Para-bromo analogs show selective activity against Gram-positive bacteria, suggesting that electronic and steric factors at the sulfonyl group’s substitution site critically influence target binding .

- Toxicity Considerations : Sulfonamide-L-valine derivatives with bromine or complex aromatic systems (e.g., dibenzothiophene) may exhibit higher ecotoxicity, as seen in Daphnia magna assays for brominated analogs .

Biological Activity

((3-Fluorophenyl)sulfonyl)-L-valine is a compound that combines a sulfonyl group with the amino acid L-valine, which is notable for its potential biological activities. This article explores the synthesis, mechanisms of action, biological activities, and research findings associated with this compound.

The synthesis of ((3-Fluorophenyl)sulfonyl)-L-valine typically involves the reaction of 3-fluorobenzenesulfonyl chloride with L-valine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled temperatures to achieve high yield and purity.

Chemical Structure

- Molecular Formula : C₉H₁₁FNO₃S

- Molecular Weight : 221.25 g/mol

The biological activity of ((3-Fluorophenyl)sulfonyl)-L-valine is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This unique interaction profile allows it to serve as a biochemical probe for studying enzyme-substrate interactions.

Biological Activities

Research has indicated several biological activities associated with ((3-Fluorophenyl)sulfonyl)-L-valine:

Case Studies and Research Findings

-

PPARγ Activation Study :

- A study explored the PPARγ activation properties of N-substituted valine derivatives, revealing that modifications in the structure significantly affect their biological activity. Although ((3-Fluorophenyl)sulfonyl)-L-valine was not the primary focus, insights from similar compounds indicate potential pathways for further exploration .

-

Enzyme Interaction Analysis :

- Research into enzyme-substrate interactions highlighted how sulfonamide derivatives, including those related to ((3-Fluorophenyl)sulfonyl)-L-valine, can modulate enzyme functions through competitive inhibition mechanisms. This suggests a pathway for therapeutic applications in metabolic disorders.

Comparative Analysis

| Compound | Structure Type | Biological Activity |

|---|---|---|

| ((3-Fluorophenyl)sulfonyl)-L-valine | Sulfonamide derivative | Enzyme inhibition, potential PPARγ agonism |

| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Sulfonamide derivative | Moderate antibacterial activity |

| Sulfonamide Derivatives | General sulfonamide structure | Varying enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.